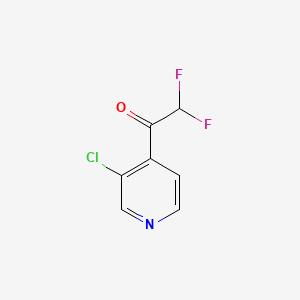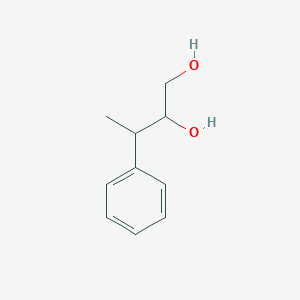
(r)-1,1,1-Trifluoro-2-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,1,1-Trifluoro-2-hexanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to participate in various chemical reactions. The presence of the trifluoromethyl group imparts unique reactivity and stability to the molecule, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,1-Trifluoro-2-hexanol typically involves the introduction of the trifluoromethyl group into a hexanol precursor. One common method is the nucleophilic substitution reaction where a hexanol derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of ®-1,1,1-Trifluoro-2-hexanol may involve large-scale nucleophilic substitution reactions using specialized equipment to maintain the necessary reaction conditions. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1,1,1-Trifluoro-2-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide or trifluoromethyl sulfonates are used under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new trifluoromethylated compounds.
Applications De Recherche Scientifique
®-1,1,1-Trifluoro-2-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of ®-1,1,1-Trifluoro-2-hexanol involves its interaction with various molecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The hydroxyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall behavior in chemical and biological systems.
Similar Compounds:
- 1,1,1-Trifluoro-2-propanol
- 1,1,1-Trifluoro-2-butanol
- 1,1,1-Trifluoro-2-pentanol
Comparison: ®-1,1,1-Trifluoro-2-hexanol is unique due to its specific chain length and the presence of the trifluoromethyl group. Compared to shorter-chain analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. The longer chain length can also influence its interactions in biological systems and its overall stability.
Propriétés
Formule moléculaire |
C6H11F3O |
|---|---|
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluorohexan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
XEFMITHAWQJMRT-RXMQYKEDSA-N |
SMILES isomérique |
CCCC[C@H](C(F)(F)F)O |
SMILES canonique |
CCCCC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)


